2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine
Overview
Description
2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C12H6Cl2N2S. It is characterized by a thieno[3,2-d]pyrimidine core structure substituted with two chlorine atoms at positions 2 and 4, and a phenyl group at position 6.
Preparation Methods
The synthesis of 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloropyrimidine with thiophene derivatives in the presence of a base. The reaction is usually carried out in an organic solvent such as toluene, and the mixture is heated to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine can yield an amino-thieno[3,2-d]pyrimidine derivative .
Scientific Research Applications
2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs.
Material Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific electronic properties.
Biological Studies: Researchers use this compound to study its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, it may bind to kinase enzymes, blocking their activity and thereby inhibiting cell proliferation in cancer . The exact pathways and molecular targets can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine can be compared with other thieno[3,2-d]pyrimidine derivatives such as:
- 2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine
- **4-Chloro-2-methylthieno[3,2-d
Properties
IUPAC Name |
2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2S/c13-11-10-8(15-12(14)16-11)6-9(17-10)7-4-2-1-3-5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUOYFFUWXEBMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=NC(=N3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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